

extracellular serine and glycine requirements for muscle stem cells

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Extracellular Serine and Glycine: Conditionally Essential Nutrients for Muscle Stem Cell Function and Skeletal Muscle Regeneration

Executive Summary

Skeletal muscle regeneration is a complex process orchestrated by muscle stem cells (MuSCs), also known as satellite cells. Following injury, MuSCs are activated to proliferate and differentiate, replenishing the pool of myonuclei and repairing damaged muscle fibers. Emerging evidence highlights a critical role for metabolic reprogramming in this process, with a particular dependency on the extracellular availability of the non-essential amino acids serine and glycine. This technical guide synthesizes the current understanding of the requirements for extracellular serine and glycine in MuSC function, providing a detailed overview of the underlying molecular mechanisms, experimental evidence, and methodologies for investigation. While considered non-essential due to the body's capacity for de novo synthesis, this document will demonstrate that for rapidly proliferating MuSCs, endogenous production is insufficient, rendering extracellular sources of serine and glycine conditionally essential for robust muscle regeneration.[1][2][3]

The Critical Role of Extracellular Serine and Glycine in Muscle Stem Cell Proliferation

Skeletal muscle regeneration relies on the rapid proliferation of MuSCs and their progeny, muscle progenitor cells (MPCs), to generate a sufficient number of cells for myofiber repair.[1]



[4][5] Recent studies have unequivocally demonstrated that extracellular serine and glycine are indispensable for this proliferative expansion.[2][4]

Human muscle progenitor cells (hMPCs) cultured in media lacking serine and glycine exhibit a complete cessation of proliferation and enter a state of cell cycle arrest in the G0/G1 phase.[1] [2][4] This anti-proliferative effect is reversible, as the re-addition of serine and glycine rescues cell proliferation in a dose-dependent manner.[6] In vivo studies using mouse models of skeletal muscle injury corroborate these findings. Dietary restriction of serine and glycine leads to a significant reduction in the number of MuSCs three days post-injury, a critical time point for their expansion.[1][2][3]

The dependency on extracellular serine and glycine stems from the limited capacity of hMPCs for de novo synthesis of these amino acids.[1][2][7] Stable isotope tracing studies have shown that hMPCs are inefficient at converting the glycolytic intermediate 3-phosphoglycerate into serine.[8] This metabolic bottleneck makes them reliant on uptake from the microenvironment.

Impact on One-Carbon Metabolism and Biosynthesis

Serine and glycine are central nodes in one-carbon (1C) metabolism, a network of pathways that transfers one-carbon units for the synthesis of essential biomolecules.[9][10] These pathways are crucial for proliferating cells to support the high demand for nucleotides (purines and thymidylate) for DNA replication and amino acids for protein synthesis.[9]

The interconversion of serine and glycine is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[11] This reaction is a primary source of one-carbon units for the folate cycle.[9] While in many proliferating cell types, the requirement for serine is linked to nucleotide synthesis, in hMPCs, supplementation with formate or nucleotide precursors fails to rescue the proliferative defect caused by serine/glycine restriction.[4] This suggests that the roles of serine and glycine in MuSC proliferation extend beyond their contribution to the one-carbon pool for nucleotide synthesis.

Redox Homeostasis and the Integrated Stress Response

A key function of extracellular serine and glycine in hMPCs is the maintenance of redox balance through the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2][7] Glycine is a direct precursor for GSH synthesis. Serine/glycine restriction leads to a depletion



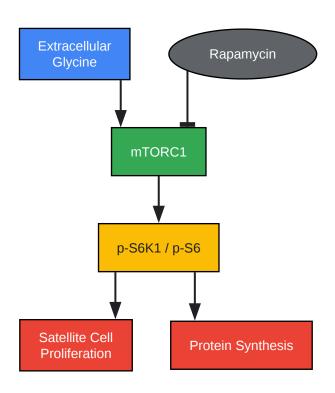
of intracellular GSH, an increase in reactive oxygen species (ROS), and the induction of an integrated stress response.[4][6][7] This oxidative stress activates the NRF2 and ATF4 transcription factors, leading to the upregulation of stress-responsive genes and contributing to the observed cell cycle arrest.[6] Interestingly, while exogenous GSH provides a modest rescue of cell proliferation, the antioxidant pyruvate can fully restore it, indicating that both the antioxidant and metabolic contributions of these amino acids are critical.[6]

Signaling Pathways and Regulatory Mechanisms

The cellular response to serine and glycine availability is mediated by intricate signaling networks that control cell cycle progression, protein synthesis, and metabolic adaptation.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that senses amino acid availability. Glycine has been shown to activate mTORC1 signaling in muscle cells.[12][13] This activation is necessary for the protective effects of glycine against muscle cell wasting (atrophy).[14] In dystrophic mouse models, glycine administration boosts satellite cell proliferation by increasing mTORC1 activation, which in turn enhances muscle regeneration and the efficacy of therapeutic oligonucleotides.[12][13]



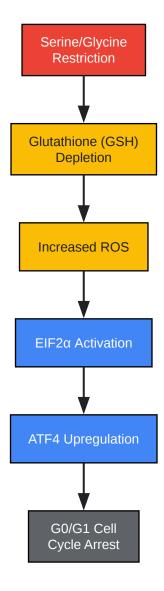


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Caption: Glycine-mediated activation of mTORC1 signaling in muscle stem cells.

Integrated Stress Response and Cell Cycle Arrest

As mentioned, serine/glycine deprivation triggers the integrated stress response. This is sensed in an EIF2 α -dependent manner, leading to the upregulation of the transcription factor ATF4.[7][15] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport, as well as those that contribute to cell cycle arrest, providing a mechanism for cells to cope with nutrient deprivation.



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Caption: Integrated stress response leading to cell cycle arrest upon serine/glycine restriction.

Quantitative Data Summary

The following tables summarize key quantitative findings from the cited literature.

Table 1: In Vitro Effects of Serine/Glycine Restriction on Human Muscle Progenitor Cells (hMPCs)

Parameter	Condition	Result	Reference
Cell Proliferation	Culture without Serine/Glycine	No increase in cell number	[6]
Cell Cycle	Serine/Glycine Restriction	Arrest in G0/G1 phase	[1][2][4]
Total Glutathione	Serine/Glycine Restriction	Significant reduction (P < 0.01)	[6]
Reduced:Oxidized Glutathione Ratio	Serine/Glycine Restriction	Significant reduction (P < 0.01)	[6]
Reactive Oxygen Species (ROS)	Serine/Glycine Restriction	>70% increase (P = 0.1)	[6]
ATF4 Protein Levels	Serine/Glycine Depletion	Significant increase (P < 0.01)	[6]

Table 2: In Vivo Effects of Dietary Serine/Glycine Restriction in Mice



Parameter	Animal Model	Condition	Result	Reference
MuSC Abundance	Young Mice (muscle injury model)	Dietary Serine/Glycine Restriction	Lowered abundance at 3 days post-injury	[1][2][3]
Intermyocellular Adipocytes	Aged Mice (muscle injury model)	Reduced Serine/Glycine Availability	Augmented at 28 days post-injury	[1][2][4]
Dystrophin Levels	mdx Mice (DMD model)	PMO + Glycine vs. PMO in saline	Up to 50-fold increase in abdominal muscles	[12][13]
Skeletal Muscle Serine Levels	Humans	Correlation with Age	Negative correlation (r = -0.44, p < 0.0001)	[16]

Detailed Experimental Protocols

This section provides an overview of the key methodologies used to investigate the role of serine and glycine in MuSC function.

Primary Human Muscle Progenitor Cell (hMPC) Culture

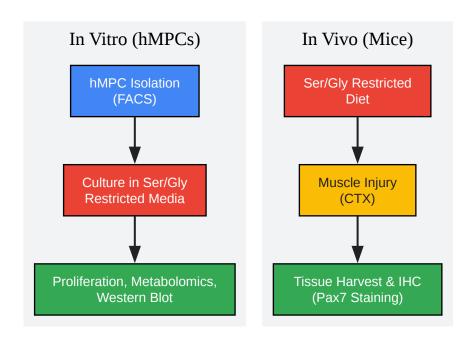
- Isolation: hMPCs (CD29+/CD56+) are isolated from vastus lateralis muscle biopsy tissue via fluorescence-activated cell sorting (FACS).[6]
- Culture Media: A specially formulated growth medium is used, typically a basal medium like DMEM/F-12, supplemented with fetal bovine serum (FBS) that has been dialyzed and charcoal-treated to remove amino acids. This allows for precise control over the concentration of serine and glycine.
- Experimental Conditions: For serine/glycine restriction studies, cells are cultured in the formulated medium lacking serine and glycine. Control groups are cultured in the same medium supplemented with known concentrations of serine and glycine.[1][4]



 Proliferation Assays: Cell number is quantified over time using methods such as direct cell counting with a hemocytometer or automated cell counters.

In Vivo Dietary Restriction and Muscle Injury Model

- Animal Models: Young (4-6 months) or old (>20 months) C57BL/6J mice are commonly used.[4]
- Diets: Custom amino acid-defined diets are used. The control diet contains a complete amino acid profile, while the experimental diet specifically lacks serine and glycine.
- Muscle Injury: Skeletal muscle injury is induced, typically by intramuscular injection of cardiotoxin (CTX) or barium chloride (BaCl2) into the tibialis anterior (TA) muscle.
- Tissue Analysis: At various time points post-injury (e.g., 3, 7, 28 days), TA muscles are harvested for analysis.
- Immunohistochemistry: Muscle cross-sections are stained for markers such as Pax7 (to identify MuSCs) and laminin (to outline myofibers) to quantify the number of MuSCs.[16]



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Caption: In vitro and in vivo experimental workflows.



Stable Isotope Tracing

- Objective: To determine the contribution of extracellular versus de novo synthesized serine and glycine to cellular pools.
- Method: hMPCs are cultured in media containing stable isotope-labeled precursors, such as [U-13C]-glucose.
- Analysis: After a defined incubation period, intracellular metabolites are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatographymass spectrometry (LC-MS).
- Interpretation: The incorporation of the ¹³C label into serine and glycine is measured. A low level of enrichment in these amino acids indicates a limited capacity for de novo synthesis from glucose.[1][2]

Flow Cytometry for ROS Detection

- Objective: To quantify intracellular reactive oxygen species (ROS).
- Method: hMPCs are incubated with a fluorescent probe that becomes oxidized in the presence of ROS (e.g., CellROX Green).
- Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
 An increase in fluorescence intensity indicates higher levels of intracellular ROS.[6]

Implications for Aging, Disease, and Therapeutics

The reliance of MuSCs on extracellular serine and glycine has significant implications for conditions associated with impaired muscle regeneration, such as aging and muscle dystrophies.[1][4][5]

Aging: Levels of serine in human skeletal muscle have been shown to decline with age.[6][7]
[16] This age-related decrease in serine availability in the MuSC microenvironment may
contribute to the well-documented decline in regenerative capacity in older individuals.[7]
Dietary restriction of serine and glycine in aged mice exacerbates the formation of
intermyocellular adipocytes after injury, suggesting a shift from myogenic to adipogenic fate
in the absence of these key amino acids.[1][2][4]



- Muscular Dystrophy: In Duchenne muscular dystrophy (DMD), where chronic regeneration is
 required, the demand for serine and glycine is likely elevated. Studies in the mdx mouse
 model of DMD have shown that glycine supplementation enhances satellite cell proliferation
 and improves the efficacy of exon-skipping therapies.[12][13]
- Therapeutic Opportunities: The findings presented in this guide suggest that nutritional interventions aimed at increasing the local availability of serine and glycine could be a viable strategy to enhance muscle regeneration. This could be particularly relevant for the elderly, individuals with sarcopenia, or patients with muscular dystrophies. Furthermore, targeting the serine/glycine metabolic pathway could be a novel approach for developing drugs to promote muscle repair.

Conclusion

Extracellular serine and glycine are conditionally essential amino acids for the proliferation of muscle stem and progenitor cells. Their requirement extends beyond their role as building blocks for proteins and includes critical functions in maintaining redox homeostasis and supporting one-carbon metabolism. The limited de novo synthesis capacity of muscle progenitor cells underscores their dependence on an external supply, making the availability of serine and glycine in the muscle microenvironment a key determinant of regenerative success. A deeper understanding of the metabolic regulation of MuSCs by these amino acids opens new avenues for therapeutic interventions aimed at improving muscle repair in the context of aging, disease, and injury.

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